molecular formula C9H13NO4 B11716507 Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate CAS No. 2070896-70-5

Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate

Cat. No.: B11716507
CAS No.: 2070896-70-5
M. Wt: 199.20 g/mol
InChI Key: MAFHGJWIKDNWLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate typically involves the reaction of ethyl oxazole-4-carboxylate with 2-methoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

CAS No.

2070896-70-5

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 2-(2-methoxyethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H13NO4/c1-3-13-9(11)7-6-14-8(10-7)4-5-12-2/h6H,3-5H2,1-2H3

InChI Key

MAFHGJWIKDNWLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)CCOC

Origin of Product

United States

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